molecular formula C24H27NO3 B4630192 N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(2-METHOXYPHENETHYL)AMINE

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(2-METHOXYPHENETHYL)AMINE

Cat. No.: B4630192
M. Wt: 377.5 g/mol
InChI Key: UMJQMNYMVGJEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(2-METHOXYPHENETHYL)AMINE is an organic compound that belongs to the class of benzylamines It is characterized by the presence of benzyloxy and methoxy groups attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(2-METHOXYPHENETHYL)AMINE typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting a suitable benzyl alcohol with a benzyl halide under basic conditions.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Amine Formation: The final step involves the formation of the amine by reacting the intermediate with an appropriate amine source under reductive amination conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products:

    Oxidation: Formation of benzaldehydes or benzoic acids.

    Reduction: Formation of benzyl alcohols or primary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(2-METHOXYPHENETHYL)AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(2-METHOXYPHENETHYL)AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

  • N-Benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]ethanamine
  • 4-Benzyloxy-3-methoxybenzaldehyde

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the presence and position of functional groups, which can influence their chemical reactivity and biological activity.
  • Uniqueness: N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(2-METHOXYPHENETHYL)AMINE is unique due to its specific combination of benzyloxy and methoxy groups, which may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-26-22-11-7-6-10-21(22)14-15-25-17-20-12-13-23(27-2)24(16-20)28-18-19-8-4-3-5-9-19/h3-13,16,25H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJQMNYMVGJEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-(2-METHOXYPHENETHYL)AMINE
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